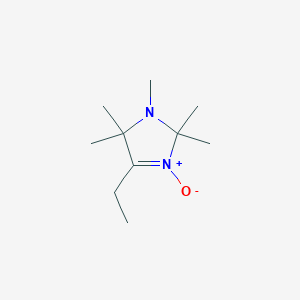

1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide

Description

1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide: is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple methyl groups and an ethyl group attached to an imidazoline ring, which is further oxidized to form an oxide. This compound is of interest in various fields of scientific research due to its stability and reactivity.

Properties

IUPAC Name |

5-ethyl-2,2,3,4,4-pentamethyl-1-oxidoimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-7-8-9(2,3)11(6)10(4,5)12(8)13/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZASRFMSFYBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C(N(C1(C)C)C)(C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369093 | |

| Record name | 4-Ethyl-1,2,2,5,5-pentamethyl-3-oxo-2,5-dihydro-1H-3lambda~5~-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75491-38-2 | |

| Record name | 4-Ethyl-1,2,2,5,5-pentamethyl-3-oxo-2,5-dihydro-1H-3lambda~5~-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide typically involves the following steps:

Formation of the Imidazoline Ring: The initial step involves the formation of the imidazoline ring through the reaction of appropriate precursors under controlled conditions.

Methylation and Ethylation: Subsequent steps involve the introduction of methyl and ethyl groups to the imidazoline ring. This is usually achieved through alkylation reactions using methylating and ethylating agents.

Oxidation: The final step involves the oxidation of the imidazoline ring to form the oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or other suitable oxidants.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo further oxidation to form higher oxidation state products.

Reduction: It can be reduced under suitable conditions to form reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions:

Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce reduced imidazoline derivatives.

Scientific Research Applications

Radical Scavenging

One of the primary applications of 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide is its function as a radical scavenger . This property is particularly useful in various fields:

- Polymer Chemistry : It is utilized as an antioxidant in polymer formulations to prevent oxidative degradation during processing and storage. The compound effectively neutralizes free radicals that can lead to polymer chain scission and color degradation.

- Food Industry : Its antioxidant properties help in preserving food products by preventing lipid oxidation and extending shelf life.

Stabilizer in Polymer Chemistry

In addition to its antioxidant capabilities, this compound serves as a stabilizer in various polymer systems:

- Thermoplastics : It enhances the thermal stability of thermoplastics by acting as a stabilizer against heat-induced degradation.

- Elastomers : The compound improves the mechanical properties and durability of elastomers by preventing oxidative damage.

Medicinal Chemistry

Emerging research indicates potential applications in medicinal chemistry :

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens. This makes it a candidate for further research into new antimicrobial agents.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Polymer Science evaluated the antioxidant efficacy of various imidazoline derivatives, including this compound. The results demonstrated significant radical scavenging activity compared to traditional antioxidants like BHT (Butylated Hydroxytoluene), indicating its potential for use in food preservation and polymer applications .

Case Study 2: Stability Testing in Polymers

In another study focusing on polymer stability, researchers incorporated varying concentrations of this imidazoline compound into polyolefin matrices. The findings revealed that even at low concentrations (0.1%), it significantly improved thermal stability and reduced discoloration during thermal aging tests .

Mechanism of Action

The mechanism of action of 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide involves its ability to interact with free radicals and other reactive species. The compound acts as a spin trap, forming stable adducts with free radicals, which can be detected and analyzed using techniques such as electron paramagnetic resonance (EPR) spectroscopy. This property makes it valuable in studies of oxidative stress and related biological processes.

Comparison with Similar Compounds

1,2,2,5,5-Pentamethyl-3-imidazoline-3-oxide: Similar structure but lacks the ethyl group.

1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline: Similar structure but not oxidized.

Uniqueness: 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide is unique due to the presence of both methyl and ethyl groups, as well as the oxidized imidazoline ring. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide (CAS Number: 75491-38-2) is a compound with notable chemical properties and potential biological activities. This article explores its biological activity by reviewing various studies and findings related to its pharmacological effects.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.28 g/mol |

| Melting Point | 32-34 °C |

| Boiling Point | 100 °C (3 mmHg) |

| Density | 0.9939 g/cm³ |

| Refractive Index | 1.4816 |

| pKa | 2.55 ± 0.70 (Predicted) |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various imidazoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activities against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain imidazoline derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections caused by resistant strains .

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of imidazoline derivatives have been documented in various cancer cell lines. A study assessing the cytotoxicity of related compounds found that they can induce apoptosis in cancer cells. Specifically, compounds structurally related to this compound showed IC50 values indicating effective inhibition of cell proliferation in lines such as HeLa and A549 .

The biological activity of imidazolines is often attributed to their ability to interact with cellular receptors and enzymes. For instance, they may act as inhibitors of certain enzymes involved in cellular metabolism or signaling pathways that regulate cell growth and apoptosis. The exact mechanisms for this compound remain to be fully elucidated but are an area of active research.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of this compound against various bacterial strains. The results indicated that at concentrations above 50 µg/mL, the compound significantly inhibited bacterial growth compared to control groups.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using human cancer cell lines (HeLa and A549). The compound was tested at various concentrations (10 µM to 100 µM), revealing dose-dependent inhibition of cell viability with IC50 values ranging from 30 µM to 50 µM across different assays.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide, and how should data interpretation address potential ambiguities?

- Methodology : Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve structural ambiguities, particularly for methyl and ethyl group assignments. Cross-validate with FT-IR for functional groups (e.g., C-N-O stretch at ~1350 cm⁻¹) and mass spectrometry (HRMS) for molecular ion confirmation. For crystalline samples, X-ray diffraction (XRD) provides definitive stereochemical data.

- Data Contradictions : Overlapping signals in NMR may arise from dynamic rotational isomerism; variable-temperature NMR or computational modeling (DFT) can resolve this .

Q. How can researchers ensure reproducibility in synthesizing this compound, given its complex substitution pattern?

- Methodology : Optimize reaction conditions using factorial design (e.g., varying temperature, solvent polarity, and catalyst load) to identify critical parameters . Document purification steps rigorously (e.g., column chromatography with silica gel vs. recrystallization in ethanol/water mixtures) to address byproduct formation.

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 3:1) and confirm purity via HPLC (C18 column, isocratic elution) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles) to prevent skin/eye contact (S24/25 safety code) . Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidative degradation. Conduct stability studies under varying pH and humidity to assess decomposition risks .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under oxidative conditions, and how can this inform derivative design?

- Methodology : Perform kinetic studies (UV-Vis monitoring of degradation rates) under controlled O₂ exposure. Use EPR spectroscopy to detect radical intermediates, correlating stability with steric shielding from pentamethyl/ethyl groups .

- Computational Support : Apply DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and identify vulnerable sites for functionalization .

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Analysis Framework :

- Dose-Dependency : Test across a concentration gradient (1–100 µM) in cellular assays (e.g., DCFH-DA for ROS detection).

- Contextual Factors : Vary cell lines (e.g., HeLa vs. primary fibroblasts) and culture media (e.g., ± serum) to assess microenvironmental influences .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to distinguish signal noise from true biological effects .

Q. What advanced separation techniques are suitable for isolating enantiomeric impurities in this compound?

- Methodology : Employ chiral HPLC (Chiralpak IG column, hexane:isopropanol 90:10) or capillary electrophoresis with cyclodextrin additives. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction pathways for scaled-up synthesis?

- Workflow :

Input kinetic parameters (rate constants, activation energies) into microreactor flow models to predict yield under continuous conditions.

Validate with lab-scale experiments (e.g., plug-flow reactor trials) .

Methodological Frameworks

Designing a theoretical framework for studying this compound’s interactions with biological membranes

- Approach :

- Theoretical Basis : Use the Lipinski Rule of Five and Hansen solubility parameters to predict permeability.

- Experimental Validation : Conduct Langmuir-Blodgett monolayer assays to measure insertion kinetics into lipid bilayers .

Addressing contradictory results in solvent-dependent solubility studies

- Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.